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molecular formula C8H6N4O2 B1313673 1-(4-Nitrophenyl)-1h-1,2,4-triazole CAS No. 6219-55-2

1-(4-Nitrophenyl)-1h-1,2,4-triazole

Cat. No. B1313673
M. Wt: 190.16 g/mol
InChI Key: YGFKLGQEQNGWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05801170

Procedure details

The title compound was prepared from 4-fluoronitrobenzene (2 g) and 1,2,4-triazole (1 g) as described in Description 61 to give a white solid (2.6 g, 97%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Yield
97%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[NH:11]1[CH:15]=[N:14][CH:13]=[N:12]1>>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([N:11]2[CH:15]=[N:14][CH:13]=[N:12]2)=[CH:3][CH:4]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
1 g
Type
reactant
Smiles
N1N=CN=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1N=CN=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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